molecular formula C6H5BrClN B1519370 6-Bromo-3-chloro-2-methylpyridine CAS No. 944317-27-5

6-Bromo-3-chloro-2-methylpyridine

Cat. No. B1519370
M. Wt: 206.47 g/mol
InChI Key: PSZRCSVBLJMQLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-chloro-2-methylpyridine is a chemical compound with the molecular formula C6H5BrClN . It has a molecular weight of 206.47 .


Molecular Structure Analysis

The InChI code for 6-Bromo-3-chloro-2-methylpyridine is 1S/C6H5BrClN/c1-4-5(8)2-3-6(7)9-4/h2-3H,1H3 . The InChI key is PSZRCSVBLJMQLL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6-Bromo-3-chloro-2-methylpyridine has a density of 1.6±0.1 g/cm3 . Its boiling point is 220.6±35.0 °C at 760 mmHg . The vapor pressure is 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 43.8±3.0 kJ/mol . The flash point is 87.2±25.9 °C . The index of refraction is 1.571 . The molar refractivity is 41.8±0.3 cm3 . The polar surface area is 13 Å2 . The polarizability is 16.6±0.5 10-24 cm3 . The surface tension is 43.0±3.0 dyne/cm . The molar volume is 127.1±3.0 cm3 .

Scientific Research Applications

Synthesis and Structural Characterization

  • A new Schiff base compound related to the query compound has been synthesized, showcasing the application in creating compounds with potential antibacterial activities. This synthesis involves condensation reactions and is characterized by crystallography, highlighting its structural complexity and potential utility in drug development (Wang et al., 2008).
  • Research on the synthesis of 2-Amino-6-bromopyridine derivatives, which are important pharmaceutical intermediates, demonstrates the relevance of halogenated pyridines in synthesizing compounds with significant pharmaceutical applications. The study provides insights into optimizing yields and characterizing the structure through spectroscopy (Xu Liang, 2010).
  • The electrocatalytic synthesis of 6-aminonicotinic acid showcases the utility of bromo and chloropyridines in electrosynthesis processes, exploring their role in reactions involving CO2, which could have implications for developing carbon capture technologies or synthesizing valuable chemical products (A. Gennaro et al., 2004).

Applications in Materials Science and Chemistry

  • Studies on the control of metal-to-ligand charge transfer (MLCT) excited-state lifetimes and spin states in Iron(II) polypyridines using derivatives of bromo-chloropyridines indicate their potential in tuning the photophysical properties of materials, which is crucial for applications in photovoltaics, sensing, and catalysis (Steven M. Fatur et al., 2017).
  • The creation of tetrakis(2-pyridyl)tin compounds using bromo- and chloro-substituted pyridines underlines the significance of these compounds in synthesizing complex inorganic materials with potential applications in catalysis and materials chemistry (Martin Bette, D. Steinborn, 2012).
  • The synthesis of halogen-rich intermediates from halogenated pyridines for creating pentasubstituted pyridines demonstrates their utility in medicinal chemistry, offering a versatile toolkit for introducing functional groups and enhancing the diversity of drug-like molecules (Yong-Jin Wu et al., 2022).

Safety And Hazards

6-Bromo-3-chloro-2-methylpyridine is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

6-bromo-3-chloro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c1-4-5(8)2-3-6(7)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZRCSVBLJMQLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670372
Record name 6-Bromo-3-chloro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-chloro-2-methylpyridine

CAS RN

944317-27-5
Record name 6-Bromo-3-chloro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-3-chloro-2-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-chloro-2-methylpyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-3-chloro-2-methylpyridine
Reactant of Route 3
Reactant of Route 3
6-Bromo-3-chloro-2-methylpyridine
Reactant of Route 4
Reactant of Route 4
6-Bromo-3-chloro-2-methylpyridine
Reactant of Route 5
Reactant of Route 5
6-Bromo-3-chloro-2-methylpyridine
Reactant of Route 6
Reactant of Route 6
6-Bromo-3-chloro-2-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.